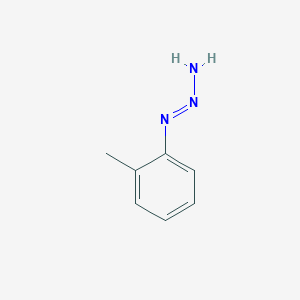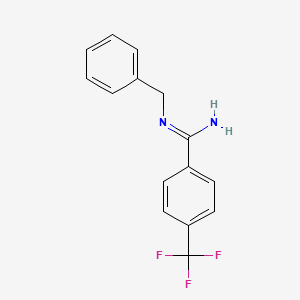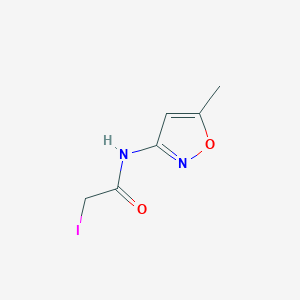![molecular formula C23H21N5O2 B14132265 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile CAS No. 244291-57-4](/img/structure/B14132265.png)
3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is a complex organic compound with the molecular formula C23H21N5O2 and a molecular weight of 399.45 . This compound is characterized by the presence of a diazenyl group (–N=N–) linked to a nitrophenyl group, which is further connected to a phenylethylamino group and a propanenitrile moiety. The compound is known for its vibrant color due to the azo linkage, making it a potential candidate for various applications in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzylamine to form the azo compound. This reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH).
Nitrile Formation: The final step involves the reaction of the azo compound with acrylonitrile under basic conditions to introduce the nitrile group, resulting in the formation of 3-[amino]propanenitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamino group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4)
Substitution Reagents: Various nucleophiles depending on the desired substitution product
Major Products Formed
Reduction: Formation of 3-[amino]propanenitrile
Oxidation: Formation of oxidized derivatives at the phenylethylamino group
Substitution: Formation of substituted derivatives at the diazenyl group
Applications De Recherche Scientifique
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments due to its vibrant color and stability.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- 3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
- 3-[ 4-[(2-chloro-4-nitrophenyl)diazenyl]phenylamino]propanenitrile
Uniqueness
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is unique due to its specific structural features, such as the combination of a diazenyl group with a nitrophenyl and phenylethylamino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, pigments, and potentially therapeutic agents .
Propriétés
Numéro CAS |
244291-57-4 |
|---|---|
Formule moléculaire |
C23H21N5O2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-[4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H21N5O2/c24-16-4-17-27(18-15-19-5-2-1-3-6-19)22-11-7-20(8-12-22)25-26-21-9-13-23(14-10-21)28(29)30/h1-3,5-14H,4,15,17-18H2 |
Clé InChI |
MCQSJZKGLUGINC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)


![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
